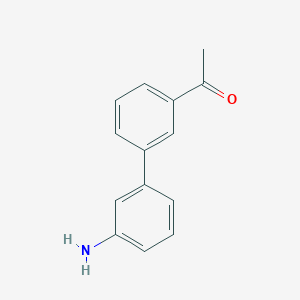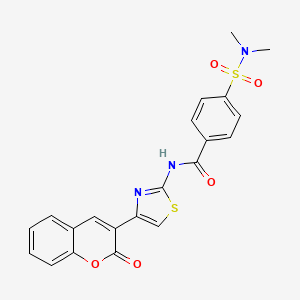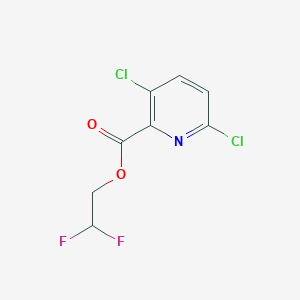
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as DFP-10825, and its chemical formula is C8H4Cl2F2NO2.
Wirkmechanismus
The mechanism of action of DFP-10825 involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been shown to reduce inflammation and to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFP-10825 is its strong inhibitory effect on cancer cell growth. This makes it a promising candidate for further research and development as an anticancer agent. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One potential avenue is to investigate its use in combination with other anticancer agents, to determine whether it has synergistic effects. Another potential direction is to investigate its use in the treatment of other inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to determine the safety and efficacy of DFP-10825 in clinical trials, and to develop a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2,2-difluoroethanol in the presence of a base catalyst. The reaction is carried out at high temperatures and pressures to yield the final product.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential use as an anticancer agent. Research has shown that it has a strong inhibitory effect on the growth of cancer cells, particularly in breast cancer and lung cancer. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2,2-difluoroethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-4-1-2-5(10)13-7(4)8(14)15-3-6(11)12/h1-2,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIYEATPHGNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)OCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

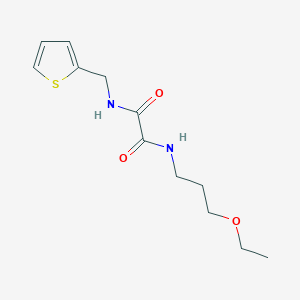
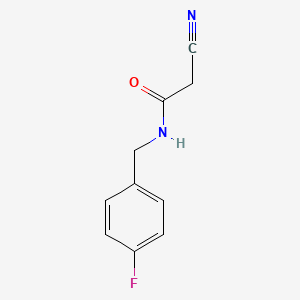
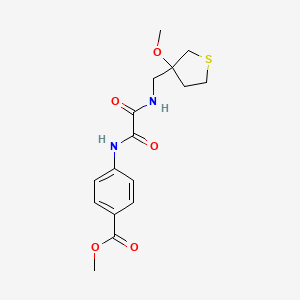
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)
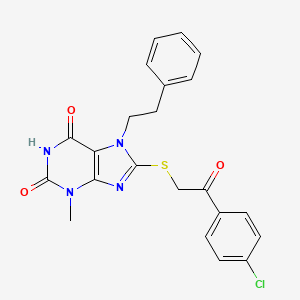
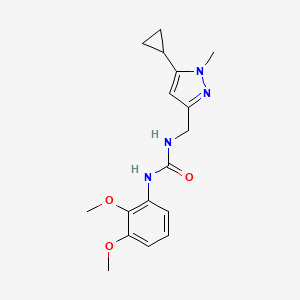
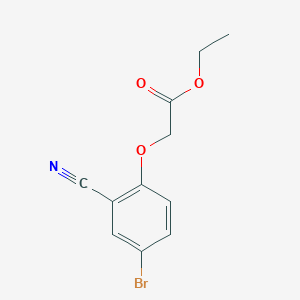
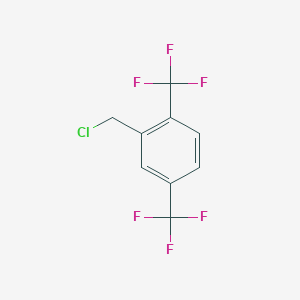
![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)
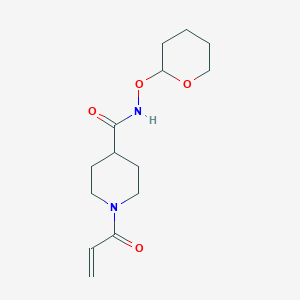
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)
